molecular formula C6H16O3Si B8065785 Trimethylsilyl propionate

Trimethylsilyl propionate

Cat. No.: B8065785
M. Wt: 164.27 g/mol
InChI Key: DNCAFHFXBFKFQL-UHFFFAOYSA-N
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Description

Trimethylsilyl propionate is an organosilicon compound that features both a silane and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl propionate can be synthesized through a multi-step process involving the hydrolysis of chlorotrimethylsilane followed by esterification. The hydrolysis of chlorotrimethylsilane produces trimethylsilanol, which can then be reacted with propanoic acid under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of hydroxy(trimethyl)silane;propanoic acid typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl propionate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethylsilyl propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydroxy(trimethyl)silane;propanoic acid involves the interaction of its functional groups with various molecular targets. The hydroxyl group can form hydrogen bonds, while the silane group can participate in hydrosilylation reactions. These interactions can influence the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl propionate is unique due to the presence of both a hydroxyl and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

hydroxy(trimethyl)silane;propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2.C3H10OSi/c1-2-3(4)5;1-5(2,3)4/h2H2,1H3,(H,4,5);4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCAFHFXBFKFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O.C[Si](C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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